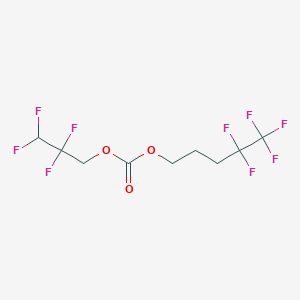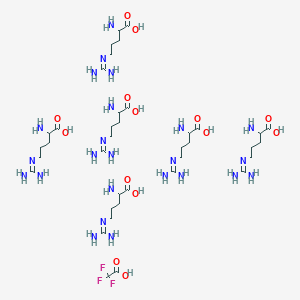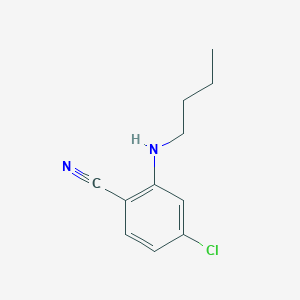
(2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pyridyl group attached to the propanoic acid backbone. The (2R) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methyl-4-pyridine and ®-2-amino-3-hydroxypropanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-hydroxypropanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step forms the Boc-protected amino acid.
Coupling Reaction: The Boc-protected amino acid is then coupled with 2-methyl-4-pyridine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-scale reactors: for the protection and coupling reactions.
Automated purification systems: to ensure consistent quality and yield.
Quality control measures: such as high-performance liquid chromatography (HPLC) to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: 4-dimethylaminopyridine (DMAP), palladium on carbon (Pd/C).
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridyl derivatives.
Substitution Products: Substituted pyridyl derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chiral Catalyst: Employed as a chiral catalyst or ligand in asymmetric synthesis.
Biology
Enzyme Inhibitor: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Modification: Used in the modification of proteins to study structure-function relationships.
Medicine
Drug Development: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Explored for its potential use in the development of agrochemicals to enhance crop protection and yield.
Mécanisme D'action
The mechanism of action of (2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyridyl group can interact with aromatic residues in proteins, influencing binding and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(tert-butoxycarbonylamino)-3-(4-pyridyl)propanoic acid: Similar structure but lacks the methyl group on the pyridyl ring.
(2R)-2-(tert-butoxycarbonylamino)-3-(2-chloro-4-pyridyl)propanoic acid: Contains a chloro substituent instead of a methyl group on the pyridyl ring.
(2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-5-pyridyl)propanoic acid: The methyl group is positioned differently on the pyridyl ring.
Uniqueness
Steric Effects: The presence of the tert-butoxycarbonyl group and the specific positioning of the methyl group on the pyridyl ring provide unique steric effects that influence the compound’s reactivity and interactions.
Chirality: The (2R) configuration imparts chirality, which is crucial for its biological activity and selectivity in interactions with chiral environments.
This detailed overview provides a comprehensive understanding of (2R)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Clé InChI |
QGDCINAUZBVBES-LLVKDONJSA-N |
SMILES isomérique |
CC1=NC=CC(=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)





